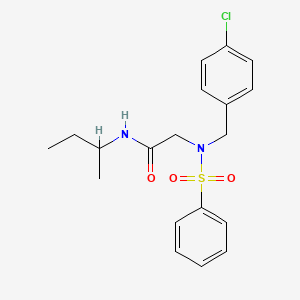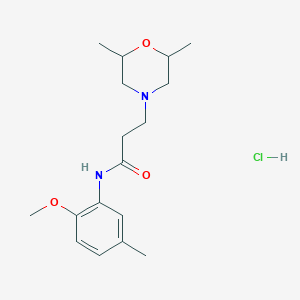![molecular formula C18H19N3O4S B3939944 4-isopropyl-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3939944.png)
4-isopropyl-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide
説明
4-isopropyl-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as AG490 and belongs to the class of tyrosine kinase inhibitors. AG490 is a yellow crystalline powder that is soluble in organic solvents like dimethyl sulfoxide, ethanol, and methanol.
作用機序
AG490 is a selective inhibitor of JAK2 and JAK3 tyrosine kinases. It binds to the ATP-binding site of JAKs and prevents the phosphorylation of downstream signaling molecules like STATs. This inhibition of JAK-STAT signaling pathway leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
AG490 has been shown to have various biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also modulates the immune response by inhibiting the production of cytokines like interleukin-2 and interferon-gamma. AG490 has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes.
実験室実験の利点と制限
AG490 has several advantages as a research tool. It is a selective inhibitor of JAK2 and JAK3 tyrosine kinases, which makes it an excellent tool for studying the JAK-STAT signaling pathway. It is also soluble in organic solvents like dimethyl sulfoxide, ethanol, and methanol, which makes it easy to dissolve in cell culture media. However, AG490 has some limitations as a research tool. It can inhibit other kinases besides JAKs at high concentrations, which can lead to non-specific effects. Also, the solubility of AG490 in water is limited, which can make it difficult to use in some experimental settings.
将来の方向性
AG490 has shown promising results in preclinical studies, and there is a need for further research to explore its therapeutic potential in various diseases. Some possible future directions for research on AG490 include:
1. Studying the efficacy of AG490 in combination with other drugs for cancer treatment.
2. Investigating the potential of AG490 as a therapeutic agent for autoimmune disorders like rheumatoid arthritis and multiple sclerosis.
3. Studying the effects of AG490 on the JAK-STAT signaling pathway in different cell types.
4. Developing more water-soluble derivatives of AG490 for use in experimental settings where solubility is a concern.
In conclusion, AG490 is a promising chemical compound that has gained significant attention in scientific research. It is a selective inhibitor of JAK2 and JAK3 tyrosine kinases and has shown potential therapeutic applications in various diseases. Further research is needed to explore its full potential and develop more water-soluble derivatives for use in experimental settings.
科学的研究の応用
AG490 has been extensively studied for its potential therapeutic applications in various diseases like cancer, autoimmune disorders, and inflammation. AG490 inhibits the activity of Janus kinases (JAKs), which play a crucial role in the signal transduction pathways that regulate cell growth, differentiation, and immune responses. AG490 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also modulates the immune response by inhibiting the production of cytokines like interleukin-2 and interferon-gamma.
特性
IUPAC Name |
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-11(2)12-4-6-13(7-5-12)17(22)20-18(26)19-15-9-8-14(21(23)24)10-16(15)25-3/h4-11H,1-3H3,(H2,19,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZKUJUFTSUCEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide](/img/structure/B3939866.png)

![diethyl ethyl{3-[(2-nitrophenyl)amino]-3-oxopropyl}malonate](/img/structure/B3939869.png)
![5-(4-ethoxyphenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3939882.png)

![4-isopropyl-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3939891.png)


![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzyl)piperazine oxalate](/img/structure/B3939915.png)
![(4-chlorobenzyl){2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}amine](/img/structure/B3939917.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B3939920.png)

![3-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3939948.png)